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Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B15570769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into

Tafluprost, a fluorinated prostaglandin F2α analog, and its biologically active metabolite,

tafluprost acid. A key structural feature of Tafluprost is the substitution of the 15-hydroxyl group

with two fluorine atoms, which has significant implications for its metabolism and mechanism of

action in the treatment of open-angle glaucoma and ocular hypertension.

Core Concepts: Metabolism and Mechanism of
Action
Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly

hydrolyzed by corneal esterases to its active form, tafluprost acid.[1][2][3][4] This active

metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][5] The

unique 15,15-difluoro substitution prevents the metabolic inactivation of the molecule by 15-

hydroxyprostaglandin dehydrogenase, a common metabolic pathway for natural

prostaglandins.[1]

The primary mechanism by which tafluprost acid lowers intraocular pressure (IOP) is by

increasing the uveoscleral outflow of aqueous humor.[1][2][5][6] Upon binding to the FP

receptor, a G-protein coupled receptor, it initiates a signaling cascade that leads to the

relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral

pathway, facilitating the drainage of aqueous humor from the eye.[5][6]
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Quantitative Data Summary
The following tables summarize key quantitative data from preliminary investigations into

Tafluprost and its active metabolite, tafluprost acid.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid

Parameter Value Species Administration Reference

Tmax 10 minutes Human Topical Ocular [2]

Cmax (Day 1) 26 pg/mL Human Topical Ocular [2]

Cmax (Day 8) 27 pg/mL Human Topical Ocular [2]

AUC (Day 1) 394 pgmin/mL Human Topical Ocular [2]

AUC (Day 8) 432 pgmin/mL Human Topical Ocular [2]

Plasma

Concentration

(30 min post-

dose)

< 10 pg/mL (Limit

of Quantification)
Human Topical Ocular [2]

Table 2: Receptor Binding Affinity

Ligand Receptor Ki Notes Reference

Tafluprost Acid

(AFP-172)

Prostanoid FP

Receptor
0.4 nM

Higher affinity

than the

carboxylic acids

of latanoprost or

unoprostone.

[1]

Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of tafluprost acid to the prostanoid FP receptor.
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Methodology:

Receptor Preparation: Human prostanoid FP receptors are expressed in a suitable cell line

(e.g., HEK293 cells). Cell membranes containing the receptor are prepared by

homogenization and centrifugation.

Radioligand: A radiolabeled prostaglandin, such as [3H]PGF2α, is used as the competing

ligand.

Competition Binding: A constant concentration of the radioligand is incubated with the

receptor preparation in the presence of increasing concentrations of the unlabeled test

compound (tafluprost acid).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated, typically by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is

then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uveoscleral Outflow Measurement
Objective: To measure the effect of Tafluprost on the uveoscleral outflow of aqueous humor.

Methodology:

Animal Model: The study is typically conducted in monkeys (e.g., cynomolgus monkeys) with

normal or laser-induced ocular hypertension.

Tracer Infusion: A fluorescent tracer (e.g., fluorescein isothiocyanate-dextran) is infused into

the anterior chamber of the eye at a constant rate.

Drug Administration: A single drop of Tafluprost ophthalmic solution (e.g., 0.0025%) is

administered to the treated eye, while a vehicle is administered to the control eye.
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Aqueous Humor Sampling: Samples of aqueous humor are collected at various time points

after drug administration.

Fluorophotometry: The concentration of the fluorescent tracer in the aqueous humor samples

is measured using a scanning ocular fluorophotometer.

Outflow Calculation: The rate of tracer washout from the anterior chamber is used to

calculate the total aqueous humor outflow. Uveoscleral outflow is then determined by

subtracting the trabecular outflow (measured separately or estimated).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of Tafluprost and the subsequent

signaling cascade upon FP receptor activation.
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Caption: Metabolic activation of Tafluprost to its active form, tafluprost acid.
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Caption: Simplified signaling pathway of tafluprost acid via the FP receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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